Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry
Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide to the Chemical Properties and Therapeutic Potential of 4-Ethyl-2-(1H-pyrazol-3-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Ethyl-2-(1H-pyrazol-3-yl)phenol, a heterocyclic compound featuring the pharmacologically significant pyrazole scaffold. As a Senior Application Scientist, this document synthesizes foundational chemical data with insights into its potential applications in drug discovery, grounded in the extensive body of research surrounding pyrazole derivatives.
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability of the N-1 atom to act as a hydrogen bond donor and the N-2 atom to serve as a hydrogen bond acceptor, facilitate strong interactions with a multitude of biological targets.[1] This versatility has led to the development of numerous FDA-approved drugs containing a pyrazole core, treating a wide array of conditions from inflammation to cancer.[1][2] Notable examples include the anti-inflammatory drug Celecoxib, the analgesic Difenamizole, and the anti-obesity drug Rimonabant.[2][3]
Pyrazole-containing compounds are acknowledged for a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, antiviral, and analgesic effects.[4][5][6] 4-Ethyl-2-(1H-pyrazol-3-yl)phenol belongs to this important class of molecules, combining the pyrazole ring with a substituted phenol. This guide will delve into its specific chemical properties, propose a robust synthetic pathway, and explore its potential as a therapeutic agent based on established structure-activity relationships within its chemical class.
Core Chemical and Physical Properties
While 4-Ethyl-2-(1H-pyrazol-3-yl)phenol is not as extensively documented as some commercial drugs, its fundamental properties have been cataloged, providing a solid foundation for research and development.
| Property | Value | Source |
| CAS Number | 288401-59-2 | |
| Molecular Formula | C₁₁H₁₂N₂O | |
| Molecular Weight | 188.23 g/mol | |
| Physical Form | Solid | |
| SMILES String | OC1=C(C=C(CC)C=C1)C2=NNC=C2 | |
| InChI Key | TZMRUQWCXUZYKL-UHFFFAOYSA-N |
Proposed Synthesis Pathway
The proposed pathway begins with 1-(4-ethyl-2-hydroxyphenyl)ethan-1-one (4'-ethyl-2'-hydroxyacetophenone), which undergoes a Vilsmeier-Haack formylation reaction to produce 6-ethyl-3-formylchromone. This intermediate is then reacted with a secondary amine, such as pyrrolidine, to open the chromone ring and form an enaminone. Finally, cyclization with hydrazine hydrate yields the desired 4-Ethyl-2-(1H-pyrazol-3-yl)phenol.
Caption: Proposed synthetic workflow for 4-Ethyl-2-(1H-pyrazol-3-yl)phenol.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 6-Ethyl-3-formylchromone from 1-(4-Ethyl-2-hydroxyphenyl)ethan-1-one
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Cool a solution of N,N-dimethylformamide (DMF, 3 equivalents) to 0°C in a round-bottom flask under an inert atmosphere (N₂ or Ar).
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Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise, maintaining the temperature below 10°C. Stir for 30 minutes to form the Vilsmeier reagent.
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Add a solution of 1-(4-ethyl-2-hydroxyphenyl)ethan-1-one (1 equivalent) in DMF to the Vilsmeier reagent.
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Allow the mixture to warm to room temperature and then heat to 60-70°C for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and pour it carefully into crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.
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Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from ethanol to yield pure 6-ethyl-3-formylchromone.
Step 2: Synthesis of 1-(4-Ethyl-2-hydroxyphenyl)-3-(pyrrolidin-1-yl)prop-2-en-1-one
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Dissolve 6-ethyl-3-formylchromone (1 equivalent) in a suitable solvent such as ethanol.
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Add pyrrolidine (1.1 equivalents) to the solution.
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Stir the mixture at room temperature for 2-3 hours. The reaction progress can be monitored by TLC.
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Remove the solvent under reduced pressure to obtain the crude enaminone intermediate, which can be used in the next step without further purification.
Step 3: Synthesis of 4-Ethyl-2-(1H-pyrazol-3-yl)phenol
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Dissolve the crude enaminone from the previous step in glacial acetic acid or ethanol.
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Add hydrazine hydrate (N₂H₄·H₂O, 1.5 equivalents) to the solution.
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Reflux the mixture for 6-8 hours. Monitor the cyclization by TLC.[8]
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After cooling, pour the reaction mixture into ice water to precipitate the product.
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Filter the solid, wash thoroughly with water to remove any acid, and dry.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure 4-Ethyl-2-(1H-pyrazol-3-yl)phenol.
Structural Characterization
The definitive identification and purity assessment of the synthesized compound rely on modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for unambiguous structure elucidation. Based on the structure of 4-Ethyl-2-(1H-pyrazol-3-yl)phenol and data from analogous compounds, the following spectral features are expected.[9]
Protocol: NMR Sample Characterization
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred as it allows for the clear observation of exchangeable -OH and -NH protons.
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¹H NMR Acquisition: Acquire a proton NMR spectrum using a standard pulse program (e.g., zg30). Key parameters include a spectral width of ~16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 2 seconds.
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¹³C NMR Acquisition: Acquire a carbon-13 spectrum using a proton-decoupled pulse program.
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2D NMR (Optional but Recommended): Perform 2D experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C direct correlation) to confirm assignments.
Expected NMR Chemical Shifts (in DMSO-d₆)
| Proton Type (¹H NMR) | Expected δ (ppm) | Multiplicity |
| Pyrazole NH | 12.5 - 13.5 | Broad Singlet |
| Phenolic OH | 9.0 - 10.0 | Broad Singlet |
| Aromatic CH (Phenol & Pyrazole) | 6.5 - 8.0 | Multiplets, Doublets |
| Ethyl CH₂ | ~2.6 | Quartet |
| Ethyl CH₃ | ~1.2 | Triplet |
| Carbon Type (¹³C NMR) | Expected δ (ppm) |
| Pyrazole C3 | 145 - 155 |
| Phenolic C-OH | 150 - 160 |
| Pyrazole C5 | 130 - 145 |
| Aromatic & Pyrazole CHs | 100 - 130 |
| Ethyl CH₂ | ~28 |
| Ethyl CH₃ | ~15 |
Potential Biological Activity and Mechanism of Action
The fusion of a pyrazole ring with a phenolic moiety suggests significant potential for biological activity, particularly as an anti-inflammatory agent. Many non-steroidal anti-inflammatory drugs (NSAIDs), including the pyrazole-containing drug Celecoxib, function by inhibiting cyclooxygenase (COX) enzymes.[3][10]
The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[11] The structure of 4-Ethyl-2-(1H-pyrazol-3-yl)phenol, with its specific arrangement of hydrogen bond donors/acceptors and hydrophobic regions, makes it a prime candidate for interacting with the active site of COX enzymes.
Caption: Potential mechanism of action via inhibition of the COX pathway.
The pyrazole ring can act as a bioisostere for an aryl group, enhancing potency and improving physicochemical properties.[1] The phenolic -OH group and the pyrazole -NH group can form critical hydrogen bonds within the enzyme's active site, while the ethyl-phenyl moiety can fit into hydrophobic pockets, mimicking the binding of endogenous substrates and known inhibitors.
Safety and Handling
Proper handling of 4-Ethyl-2-(1H-pyrazol-3-yl)phenol is essential in a laboratory setting.
-
Hazard Classification: Acute Toxicity, Oral (Category 4).
-
Signal Word: Warning.
-
Hazard Statement: H302 - Harmful if swallowed.
-
GHS Pictogram: GHS07 (Exclamation Mark).
Handling Precautions:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
4-Ethyl-2-(1H-pyrazol-3-yl)phenol is a member of the pharmacologically significant pyrazole class of heterocyclic compounds. While specific data on its biological activity is limited, its structure strongly suggests potential as a lead compound in drug discovery, particularly in the development of novel anti-inflammatory agents. The proposed synthetic route is robust and relies on well-established chemical transformations. This technical guide provides the foundational chemical properties, a detailed synthetic protocol, characterization data, and a scientifically-grounded hypothesis for its mechanism of action, serving as a valuable resource for researchers aiming to explore the therapeutic potential of this promising molecule.
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